![molecular formula C15H18N4O B2383766 2-{4-[4-(tert-Butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitril CAS No. 860612-55-1](/img/structure/B2383766.png)
2-{4-[4-(tert-Butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is a complex organic compound with a triazole backbone, typically synthesized for its applications in various fields of chemistry and biology. This compound is known for its stability and the versatility it offers in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of New Materials: : Utilized in the creation of new polymers and resins.
Catalysis: : Acts as a ligand in catalytic reactions, influencing reactivity and selectivity.
Biology
Antimicrobial Agents: : Exhibits potential antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: : Used in studies focused on inhibiting specific enzymes involved in disease pathways.
Medicine
Drug Development: : Acts as a scaffold for designing new pharmaceuticals targeting various diseases.
Cancer Research: : Investigated for its potential to inhibit growth of cancer cells.
Industry
Agricultural Chemicals: : Employed in the synthesis of pesticides and herbicides.
Performance Materials: : Used in the development of high-performance materials for electronics and other advanced technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile often involves a multistep process starting with the preparation of the 1,2,4-triazole ring. The synthesis typically proceeds through the following steps:
Preparation of the 1,2,4-triazole ring by cyclization of appropriate hydrazides with nitriles.
Introduction of the tert-butyl phenyl group via electrophilic aromatic substitution.
Addition of the acetonitrile moiety.
These reactions are conducted under controlled temperatures, usually ranging between 50 to 100°C, and often require catalysts or strong acids to facilitate the process.
Industrial Production Methods
On an industrial scale, this compound is synthesized in batch reactors, allowing for precise control over reaction conditions. Solvents like toluene or DMF (dimethylformamide) are commonly used to maintain solubility of intermediates and final products. Purification typically involves crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation to form more reactive intermediates.
Reduction: : Reduction reactions can modify the triazole ring or the nitrile group.
Substitution: : Both the aromatic ring and the triazole moiety are sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: : Commonly employed reagents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Various halogenating agents and nucleophiles are used under conditions ranging from mild to highly acidic or basic environments.
Major Products Formed from These Reactions
Oxidation products often lead to increased polarity and reactivity.
Reduction typically simplifies the compound to more stable and less reactive forms.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level, particularly by binding to specific enzymes or receptors. The triazole ring is known to form stable complexes with metal ions, which can disrupt enzyme functions or facilitate the transport of active molecules. The tert-butyl phenyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-1,2,4-triazol-1-yl}acetonitrile
2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-1,2,4-oxadiazol-1-yl}acetonitrile
2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-1,2,4-thiadiazol-1-yl}acetonitrile
Highlighting Its Uniqueness
Compared to similar compounds, 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile features a unique combination of stability and reactivity. The triazole ring provides a stable backbone, while the tert-butyl phenyl group enhances its lipophilicity, making it suitable for applications in both aqueous and organic environments.
Eigenschaften
IUPAC Name |
2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-17-18(10-9-16)14(20)19(11)13-7-5-12(6-8-13)15(2,3)4/h5-8H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBTWNUXXUQJGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
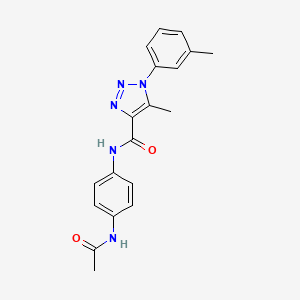
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)
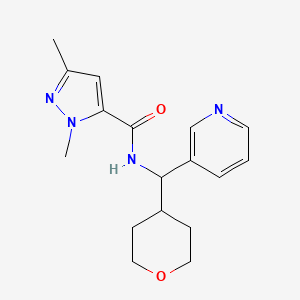
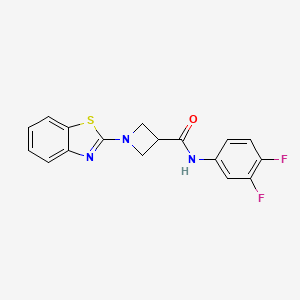
![[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2383693.png)

![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)

![1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane](/img/structure/B2383698.png)
![ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2383699.png)
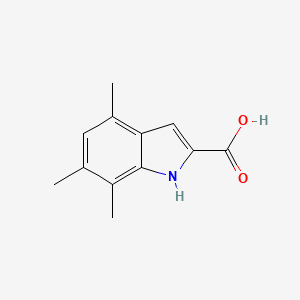
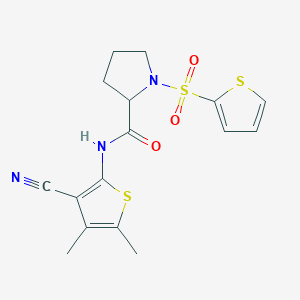

![N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2383706.png)
